REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH:10]=[O:11].[OH:12][CH2:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15].[OH-].[Na+].OO.Cl>CO>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[C:10]1[O:11][C:17]2[C:16]([C:14](=[O:15])[C:13]=1[OH:12])=[CH:21][CH:20]=[CH:19][CH:18]=2 |f:2.3|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C=O
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature (˜25° C.) for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a three necked round bottomed flask, equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser, calcium chloride guard tube and nitrogen inlet and magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled below 15° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 6-8 hrs at room temperature
|
Duration
|
7 (± 1) h
|
Type
|
TEMPERATURE
|
Details
|
After this the reaction mixture was cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
the solid product that precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water till the filtrate
|
Type
|
CUSTOM
|
Details
|
The solid product was dried in oven at 70° C.
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C=2OC1=CC=CC=C1C(C2O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |